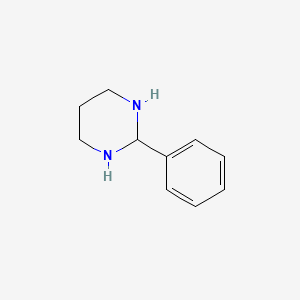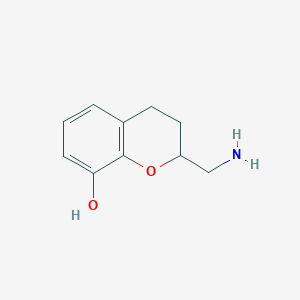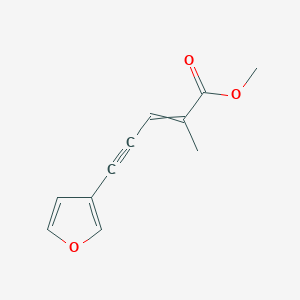![molecular formula C21H28O3 B12570462 2-({[6-(Octyloxy)naphthalen-2-YL]oxy}methyl)oxirane CAS No. 188534-86-3](/img/structure/B12570462.png)
2-({[6-(Octyloxy)naphthalen-2-YL]oxy}methyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[6-(Octyloxy)naphthalen-2-yl]oxy}methyl)oxirane is a chemical compound known for its unique structure and potential applications in various fields. This compound features an oxirane ring, which is a three-membered cyclic ether, attached to a naphthalene moiety substituted with an octyloxy group. The presence of the oxirane ring makes it highly reactive and useful in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[6-(Octyloxy)naphthalen-2-yl]oxy}methyl)oxirane typically involves the reaction of 6-(octyloxy)naphthalen-2-ol with an epoxidizing agent. One common method is the use of hydrogen peroxide in the presence of a base, such as sodium hydroxide, to form the oxirane ring . The reaction is usually carried out at a lower temperature (10–15 °C) to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-({[6-(Octyloxy)naphthalen-2-yl]oxy}methyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as hydrazine hydrate, phenyl hydrazine, and methyl hydrazine in ethanol are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include hydroxy pyrazoles and hydroxy oxazoles.
Oxidation: Diols and other oxidized derivatives.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
2-({[6-(Octyloxy)naphthalen-2-yl]oxy}methyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Potential use in drug development due to its reactivity and ability to form various bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-({[6-(Octyloxy)naphthalen-2-yl]oxy}methyl)oxirane involves its reactivity towards nucleophiles. The oxirane ring is highly strained, making it prone to nucleophilic attack. This leads to ring-opening reactions, forming various products depending on the nucleophile used. The compound’s biological activity may be attributed to its ability to interact with cellular nucleophiles, potentially disrupting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(Naphthalen-2-yl)oxirane: Similar structure but lacks the octyloxy group.
(3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: Contains additional substituents on the naphthalene ring.
Uniqueness
2-({[6-(Octyloxy)naphthalen-2-yl]oxy}methyl)oxirane is unique due to the presence of the octyloxy group, which can influence its solubility, reactivity, and potential biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Propiedades
Número CAS |
188534-86-3 |
|---|---|
Fórmula molecular |
C21H28O3 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-[(6-octoxynaphthalen-2-yl)oxymethyl]oxirane |
InChI |
InChI=1S/C21H28O3/c1-2-3-4-5-6-7-12-22-19-10-8-18-14-20(11-9-17(18)13-19)23-15-21-16-24-21/h8-11,13-14,21H,2-7,12,15-16H2,1H3 |
Clave InChI |
KDQKQDHSVBOJQK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)OCC3CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


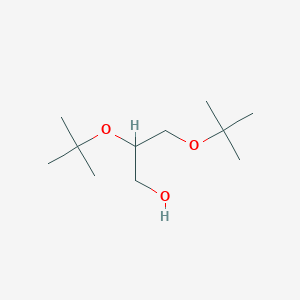
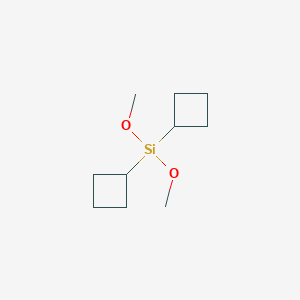

![2-[(Phenoxycarbonyl)oxy]ethyl acetate](/img/structure/B12570391.png)
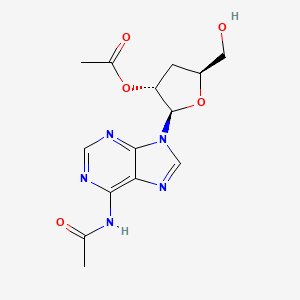
![N-[(2S)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12570405.png)
![2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B12570407.png)
![2-[(Heptadec-4-yn-1-yl)oxy]oxane](/img/structure/B12570415.png)
![2-Methyl-3-(methylsulfanyl)naphtho[1,2-B]furan](/img/structure/B12570420.png)
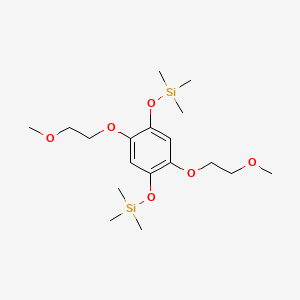
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-methoxybenzyl)amine](/img/structure/B12570436.png)
